Home > Products > Screening Compounds P90635 > Strontium ranelate heptahydrate
Strontium ranelate heptahydrate - 796104-87-5

Strontium ranelate heptahydrate

Catalog Number: EVT-1595917
CAS Number: 796104-87-5
Molecular Formula: C12H20N2O15SSr2
Molecular Weight: 639.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Strontium ranelate is a medication used for the management of severe osteoporosis in high-risk postmenopausal women and adult men . It is a strontium (II) salt of ranelic acid . The drug is unusual in that it both increases deposition of new bone by osteoblasts and reduces the resorption of bone by osteoclasts .

Synthesis Analysis

A process for the industrial synthesis of strontium ranelate and its hydrates has been developed . This process yields strontium ranelate with excellent purity .

Chemical Reactions Analysis

Strontium ranelate is not metabolised . It does not inhibit cytochrome P450 enzymes . In patients with mild to moderate renal impairment, strontium clearance decreases as creatinine clearance decreases .

Physical And Chemical Properties Analysis

Strontium is a lustrous, silvery or silver-yellow metal that is relatively soft . It crystallizes in a cubic close-packed lattice . The compound helps to block the tubules in dentin, reducing sensitivity to hot and cold .

Synthesis Analysis

(1) Hydrolysis: This involves refluxing 2-[N, N- 2(carboxymethyl)amino]-3-cyano-group-4-thiopheneacetic-5-carboxylic acid tetra ester in a sodium hydroxide aqueous solution of alcohol for 5–6 hours. Maintaining a pH above 10 throughout the hydrolysis is crucial. [, ]

(2) Crystallization: Ethanol (20–60%) is added to the hydrolyzed solution, followed by the direct addition of strontium chloride aqueous solution (2–2.5 times molal weight). This results in crystal precipitation, which is then filtered and dried. [, ]

(3) Purification: Refluxing the dried crystals in water removes any residual salts. The product, strontium ranelate heptahydrate, is then collected via heat filtration. [, ]

This method is notable for producing a stable form of strontium ranelate heptahydrate with consistent water content (19.0–20.4%) and minimal impurities. [, ]

Mechanism of Action

While the exact mechanism remains to be fully elucidated, research suggests that strontium ranelate, and likely its heptahydrate form, exerts its influence on bone metabolism through a dual-action mechanism: [, , , ]

(1) Osteoblast Stimulation: Strontium ranelate enhances the activity of osteoblasts, the cells responsible for bone formation. This leads to increased production of bone matrix proteins like collagen, osteocalcin, and alkaline phosphatase, promoting bone formation. [, , , , , ]

(2) Osteoclast Inhibition: Concurrently, strontium ranelate inhibits the differentiation and activity of osteoclasts, the cells responsible for bone resorption. This effect is potentially mediated through modulating the OPG/RANKL pathway, shifting the balance towards bone formation. [, , , ]

Furthermore, research suggests the involvement of other signaling pathways, including TGF-β1/NF-κB, in mediating the effects of strontium ranelate on bone cells and potentially contributing to its influence on bone remodeling. [, , , ]

Physical and Chemical Properties Analysis
  • Solid State: Strontium ranelate heptahydrate exists as a solid, typically in a crystalline form, at room temperature. []
  • Water Solubility: The "heptahydrate" designation indicates that the compound readily forms a hydrate with seven water molecules, suggesting good water solubility. [, ]
  • Stability: The synthesized strontium ranelate heptahydrate demonstrates stability under room temperature conditions, maintaining its water content and purity over time. [, ]
  • Osteoporosis Research: Investigating the specific mechanisms by which strontium ranelate heptahydrate influences bone formation and resorption in in vitro and in vivo models of osteoporosis is crucial. [, , , ]

  • Fracture Healing Studies: Exploring the potential of strontium ranelate heptahydrate to accelerate fracture healing by promoting callus formation and enhancing bone regeneration in animal models is a promising area of research. [, , ]

  • Bone Tissue Engineering: Incorporating strontium ranelate heptahydrate into biomaterials and scaffolds to enhance their osteoinductive and osteoconductive properties for bone tissue regeneration is an active research field. [, , , , ]

  • Dental Applications: Investigating the potential benefits of strontium ranelate heptahydrate in promoting periodontal tissue regeneration, enhancing osseointegration of dental implants, and exploring its use as a storage medium for avulsed teeth are areas of interest. [, , , , ]

Future Directions
  • Targeted Delivery Systems: Developing innovative drug delivery systems, such as nanoparticles or hydrogels, to deliver strontium ranelate heptahydrate specifically to bone defect sites could enhance its therapeutic efficacy and minimize potential systemic side effects. [, ]

  • Compound Description: This compound (b) serves as a crucial precursor in the synthesis of strontium ranelate heptahydrate. A novel method described in a patent utilizes this tetra ester in a multi-step process to produce strontium ranelate heptahydrate with improved stability and batch consistency. []
  • Relevance: This compound is a direct precursor to strontium ranelate heptahydrate. The hydrolysis of this tetra ester, followed by reaction with strontium chloride, leads to the formation of strontium ranelate heptahydrate. []

Strontium chloride

  • Compound Description: Strontium chloride is an inorganic salt utilized in the synthesis of strontium ranelate heptahydrate. []
  • Relevance: In the preparation of strontium ranelate heptahydrate, strontium chloride serves as the source of strontium ions. It reacts with the hydrolyzed form of 2-[N, N- 2(carboxymethyl)amino]-3-cyano-group-4-thiopheneacetic-5-carboxylic acid tetra ester to precipitate out strontium ranelate heptahydrate crystals. []

Zoledronic acid

  • Compound Description: Zoledronic acid is a bisphosphonate, a class of drugs known for their antiresorptive effects on bone. In a study, zoledronic acid was incorporated into a bone xenograft material and compared to strontium ranelate heptahydrate for its biocompatibility and bone regeneration potential. []
  • Relevance: While structurally dissimilar to strontium ranelate heptahydrate, zoledronic acid is related through its therapeutic application in bone regeneration. The study aimed to evaluate the efficacy of both compounds in promoting bone healing, showcasing zoledronic acid as a comparator to strontium ranelate heptahydrate in this context. []

Cerium oxide

  • Compound Description: Cerium oxide (CeO) is recognized for its anti-stress properties in biological systems. Research has explored the combined effects of cerium oxide and strontium ranelate heptahydrate on bone quality and egg production in broiler chickens and laying hens, respectively. [, ]
  • Relevance: While not structurally similar, cerium oxide's application alongside strontium ranelate heptahydrate in animal studies establishes a relationship based on their potential synergistic effects on bone health and overall productivity in livestock. [, ]

Alendronate

  • Compound Description: Alendronate (Aln) is a bisphosphonate commonly used as a first-line treatment for osteogenesis imperfecta (OI). A study compared the efficacy of alendronate and strontium ranelate heptahydrate in a mouse model of OI, examining their effects on fracture reduction, bone mass, and bone strength. []
  • Relevance: Although structurally different from strontium ranelate heptahydrate, alendronate is related through its shared therapeutic target of improving bone health, particularly in the context of OI. The study aimed to compare the efficacy of both compounds, highlighting their shared therapeutic goals. []
Molecular Mechanisms of Action in Bone Remodeling

Dual Modulation of Osteoblast-Osteoclast Crosstalk

Strontium ranelate heptahydrate exerts a unique "dual-action" mechanism, simultaneously enhancing bone formation and inhibiting bone resorption. This is achieved through direct and indirect effects on osteoblast and osteoclast activity. Preclinical studies demonstrate that strontium ranelate increases preosteoblastic cell replication by 28%–33% in vitro and enhances collagen type I synthesis by mature osteoblasts by up to 48% [5] [10]. Conversely, it reduces osteoclast differentiation by 40%–60% and disrupts actin cytoskeleton organization in mature osteoclasts, impairing resorptive function [2] [5]. This uncoupling of bone remodeling is fundamental to its therapeutic efficacy in osteoporosis.

OPG/RANKL Pathway Regulation and Calcium-Sensing Receptor Interactions

Strontium ranelate modulates the OPG/RANKL axis through calcium-sensing receptor (CaSR)-dependent mechanisms. In vitro studies show that strontium treatment upregulates osteoprotegerin (OPG) expression by 2.5-fold in osteoblasts while suppressing RANKL production by 45%–60% [1] [6]. This OPG/RANKL imbalance creates an anti-osteoclastogenic environment, reducing osteoclast formation by 70% in co-culture systems. Crucially, CaSR blockade abolishes strontium-mediated OPG elevation, confirming CaSR’s role as a primary mechanistic target [6]. In vivo validation comes from ovariectomized rat models where strontium treatment increased trabecular bone volume by 35%–40%, an effect attenuated by OPG-neutralizing antibodies [6].

Table 1: Strontium Ranelate Effects on Osteoblast-Osteoclast Crosstalk Molecules

Molecular TargetEffect of StrontiumFunctional OutcomeExperimental Model
OPG↑ 2.5-fold expressionInhibits RANK-RANKL bindingMC3T3-E1 osteoblasts [6]
RANKL↓ 45%-60% expressionReduces osteoclast differentiationHuman osteoblast cultures [1]
CaSRAllosteric activationMediates OPG upregulationOsteoblast cell lines [6]
Osteoclast actin ringsDisruptionImpairs resorptive functionPrimary murine osteoclasts [2]

Wnt/β-Catenin and NF-κB Signaling Synergy in Bone Turnover

Strontium ranelate synergistically activates Wnt/β-catenin signaling while inhibiting NF-κB transduction. At pharmacologically relevant concentrations (0.5–2 mM), strontium stabilizes β-catenin nuclear translocation in osteoblasts, increasing LRP5/6 expression by 3.1-fold and enhancing TCF/LEF transcriptional activity by 50%–65% [1] [5]. Concurrently, strontium suppresses IκBα phosphorylation in osteoclast precursors, reducing NF-κB nuclear translocation by 70% and downregulating critical osteoclast genes (TRAP, CatK, CAR2) [5]. This dual signaling modulation creates a permissive environment for anabolic bone formation while restricting excessive resorption. The convergence of these pathways was confirmed in transgenic mouse models, where strontium reversed bone loss even in severe osteoporosis with spontaneous fractures [1].

Table 2: Key Signaling Pathways Modulated by Strontium Ranelate

PathwayKey Components AffectedBiological ConsequenceExperimental Evidence
Wnt/β-Catenin↑ LRP5/6 (3.1-fold), ↑ β-catenin stabilizationEnhanced osteoblast differentiationMurine calvaria cells [1]
NF-κB↓ IκBα phosphorylation (70%), ↓ nuclear translocationImpaired osteoclastogenesisSpleen-derived osteoclast precursors [5]
Akt/mTOR↑ Akt phosphorylation (2.8-fold)Anti-apoptotic effects in osteoblastsRat bone marrow MSCs [8]

Transcriptional Regulation of Osteogenic Differentiation

SOX9-Mediated Chondroprotective Effects in Subchondral Bone

Strontium ranelate preserves articular cartilage integrity through SOX9-dependent mechanisms in osteoarthritic environments. In rat medial meniscal tear (MMT) models of osteoarthritis, high-dose strontium (1800 mg/kg/day) increased SOX9 expression by 3.2-fold in chondrocytes at 6 weeks compared to untreated controls [3] [7]. This upregulation correlated with:

  • Enhanced matrix synthesis: 45% reduction in cartilage matrix loss (toluidine blue staining)
  • Anti-apoptotic effects: 60% decrease in TUNEL-positive chondrocytes
  • Anabolic gene induction: 2.8-fold higher type II collagen and aggrecan mRNA [7]SOX9, a master transcription factor for chondrogenesis, mediates these effects by binding enhancer regions of COL2A1 and ACAN genes. Histomorphometric analysis confirmed strontium’s chondroprotective efficacy, showing 50% lower OARSI cartilage degeneration scores versus controls [3]. These findings position strontium as a disease-modifying agent for osteoarthritis through subchondral bone-cartilage crosstalk.

PPARγ Repression and Adipogenesis Inhibition in Bone Marrow Stroma

Strontium ranelate shifts mesenchymal stem cell (MSC) commitment from adipogenic to osteogenic lineages by repressing PPARγ. In vitro studies with human MSCs demonstrated that strontium (1–2 mM):

  • Downregulated PPARγ expression by 55%–70%
  • Reduced lipid droplet accumulation by 65% (Oil Red O staining)
  • Suppressed adipokines (leptin, resistin) by 40%–80% [4] [8]The anti-adipogenic mechanism involves Akt/GSK-3β/β-catenin cascade activation. Strontium increases β-catenin nuclear translocation by 2.5-fold, which displaces C/EBPα from PPARγ promoters [8]. Additionally, strontium negatively regulates autophagy during early adipogenesis – it reduces LC3-II/LC3-I ratio by 60% and autophagosome formation by 75%, impairing adipocyte maturation [8]. This MSC reprogramming alleviates lipotoxicity in bone marrow microenvironments, favoring osteoblastogenesis.

Table 3: Strontium Ranelate Effects on Transcriptional Regulators in Bone Marrow Stroma

TargetRegulation by StrontiumDownstream EffectsCellular Model
PPARγ↓ 55%-70% expressionInhibition of adipocyte differentiationHuman bone marrow MSCs [4]
SOX9↑ 3.2-fold in chondrocytesEnhanced cartilage matrix synthesisRat chondrocytes [7]
β-catenin↑ Nuclear translocation (2.5-fold)PPARγ repression, osteoblast promotionRat MSCs [8]
Autophagy markers↓ LC3-II/LC3-I ratio (60%)Impaired adipocyte maturationRat BMMSCs [8]

Table 4: Systematic Nomenclature of Strontium Ranelate Heptahydrate

Nomenclature TypeDesignation
Chemical Name (IUPAC)Strontium 5-[bis(2-oxido-2-oxoethyl)amino]-4-cyano-3-(carboxylatomethyl)thiophene-2-carboxylate heptahydrate
SynonymsStrontium ranelate heptahydrate; Protelos; 3-Thiopheneacetic acid, 5-(bis(carboxymethyl)amino)-2-carboxy-4-cyano-, strontium salt, hydrate (1:2:7)
CAS Registry796104-87-5
Molecular FormulaC₁₂H₆N₂O₈S·2Sr·7H₂O
SMILES NotationO.O.O.O.O.O.O.[Sr++].[Sr++].[O-]C(=O)CN(CC([O-])=O)C1=C(C#N)C(CC([O-])=O)=C(S1)C([O-])=O
OriginatorServier Laboratories

Properties

CAS Number

796104-87-5

Product Name

Strontium ranelate heptahydrate

IUPAC Name

distrontium;5-[bis(carboxylatomethyl)amino]-3-(carboxylatomethyl)-4-cyanothiophene-2-carboxylate;heptahydrate

Molecular Formula

C12H20N2O15SSr2

Molecular Weight

639.6 g/mol

InChI

InChI=1S/C12H10N2O8S.7H2O.2Sr/c13-2-6-5(1-7(15)16)10(12(21)22)23-11(6)14(3-8(17)18)4-9(19)20;;;;;;;;;/h1,3-4H2,(H,15,16)(H,17,18)(H,19,20)(H,21,22);7*1H2;;/q;;;;;;;;2*+2/p-4

InChI Key

BHMMKFQLHGVSRL-UHFFFAOYSA-J

SMILES

C(C1=C(SC(=C1C#N)N(CC(=O)[O-])CC(=O)[O-])C(=O)[O-])C(=O)[O-].O.O.O.O.O.O.O.[Sr+2].[Sr+2]

Synonyms

3-(3-cyano-4-carboxymethyl-5-carboxy-2-thienyl)-3-azapentanedioic distrontium salt
protelos
S 12911
S-12911
S12911
S12911-0
S12911-2
S12911-5
strontium ranelate

Canonical SMILES

C(C1=C(SC(=C1C#N)N(CC(=O)[O-])CC(=O)[O-])C(=O)[O-])C(=O)[O-].O.O.O.O.O.O.O.[Sr+2].[Sr+2]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.